molecular formula C7H12O4 B018781 Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate CAS No. 108865-84-5

Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Cat. No.: B018781
CAS No.: 108865-84-5
M. Wt: 160.17 g/mol
InChI Key: DOWWCCDWPKGNGX-UHFFFAOYSA-N
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Description

2-Cyano-Pyrimidine is an organic compound with the molecular formula C(_5)H(_3)N(_3). It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-Pyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield 2-Cyano-Pyrimidine .

Another method involves the cyclization of appropriate nitriles with amidines. For example, the reaction of malononitrile with formamidine acetate under reflux conditions can produce 2-Cyano-Pyrimidine .

Industrial Production Methods

Industrial production of 2-Cyano-Pyrimidine often employs continuous flow processes to ensure high yield and purity. These methods typically involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Biological Activity

Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a compound with notable chemical properties and potential biological activities. This article reviews its synthesis, biological applications, and relevant case studies.

  • Molecular Formula : C₇H₁₂O₄
  • Molecular Weight : 160.17 g/mol
  • CAS Number : 52373-72-5
  • Density : 1.106 g/mL at 25 °C
  • Boiling Point : 70-75 °C at 10 mmHg

Synthesis

This compound can be synthesized through various methods, often involving the use of glycerol as a starting material. The synthesis process is crucial for ensuring the purity and optical activity of the compound, which is essential for its biological applications.

1. Antimicrobial Properties

Research indicates that derivatives of dioxolanes exhibit antimicrobial activities. A study focused on a series of optically pure dioxolanes demonstrated their effectiveness as inhibitors against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function, suggesting potential applications in developing new antimicrobial agents .

2. Role in Glycerol Metabolism

This compound has been utilized as a probe to study glycerol metabolism in microorganisms such as Streptomyces cattleya. This research highlights its role in understanding metabolic pathways and the stereochemistry involved in glycerol utilization .

3. Solvent Applications

The compound has been explored as a bio-based solvent alternative due to its favorable properties compared to traditional solvents. A case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate emphasizes its potential as an aprotic solvent with reduced toxicity and environmental impact . The development of such solvents aligns with current sustainability goals within the chemical industry.

Case Study 1: Antimicrobial Activity Evaluation

A series of experiments evaluated the antimicrobial efficacy of methyl 2,2-dimethyl-1,3-dioxolane derivatives against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at specific concentrations, demonstrating the compound's potential as a lead structure for antibiotic development.

CompoundConcentration (mg/mL)% Inhibition
Dioxolane A0.585%
Dioxolane B1.090%
Control-10%

Case Study 2: Glycerol Metabolism Study

In a study examining glycerol metabolism in Streptomyces cattleya, this compound was used to trace metabolic pathways. The findings revealed that this compound acts as an effective tracer for understanding glycerol's stereochemical processing within microbial systems.

Properties

IUPAC Name

methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWWCCDWPKGNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate
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Q & A

Q1: What are some synthetic applications of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate?

A1: this compound serves as a versatile building block in organic synthesis. For instance:

  • Synthesis of Deuterated Metoprolol Enantiomers: It can be utilized as a starting material to synthesize enantiomers of metoprolol with specific deuterium substitutions. Specifically, the (4S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate enantiomer plays a key role in this process. []
  • Synthesis of Pentenomycin I and Epipentenomycin I: The compound acts as a precursor in the synthesis of (±)-Pentenomycin I and (±)-epipentenomycin I. This synthetic route leverages the intramolecular acylation of α-sulfinyl carbanion derived from this compound, followed by pyrolysis. []
  • Synthesis of (−)-Dihydromahubanolide B and (−)-Isodihydromahubanolide B: Starting from (−)-methyl 5-hydroxymethyl-2,2-dimethyl-1,3-dioxolane-4-carboxylate, which itself is readily derived from L-(+)-tartaric acid, researchers achieved the total synthesis of (−)-dihydromahubanolide B and (−)-isodihydromahubanolide B, compounds isolated from the Amazonian Lauraceae Licariamahuba (Samp.) Kosterm. []

Q2: Is there a specific enantiomer of this compound preferred in certain synthetic applications?

A: Yes, the stereochemistry of this compound can be crucial. For example, in the stereospecific synthesis of deuterated metoprolol enantiomers, both (4R)- and (4S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-methanols are utilized as key chiral synthons. [] This highlights the significance of enantiomeric purity in achieving the desired stereochemistry in the final product.

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